molecular formula C5H5ClN2O B105152 6-Chloro-2-Methyl-4-Pyrimidinol CAS No. 17551-52-9

6-Chloro-2-Methyl-4-Pyrimidinol

Cat. No.: B105152
CAS No.: 17551-52-9
M. Wt: 144.56 g/mol
InChI Key: QNANRGHPXMUJQC-UHFFFAOYSA-N
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Description

6-Chloro-2-Methyl-4-Pyrimidinol is a heterocyclic aromatic compound with the molecular formula C₅H₅ClN₂O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-Methyl-4-Pyrimidinol typically involves the chlorination of 2-Methyl-4-Pyrimidinol. One common method includes the reaction of 2-Methyl-4-Pyrimidinol with thionyl chloride (SOCl₂) under reflux conditions to introduce the chlorine atom at the 6-position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-Methyl-4-Pyrimidinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-Methyl-4-Pyrimidinol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new pharmaceuticals, particularly as a building block for drugs targeting various diseases.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-Methyl-4-Pyrimidinol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-Methyl-4-Pyrimidinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNANRGHPXMUJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304414
Record name 6-Chloro-2-Methyl-4-Pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17551-52-9
Record name 17551-52-9
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Record name 6-Chloro-2-Methyl-4-Pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-methyl-4-pyrimidinol
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